molecular formula C17H14N4OS2 B4246906 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

Cat. No.: B4246906
M. Wt: 354.5 g/mol
InChI Key: DGLJHSMCLLVYHA-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE typically involves the reaction of benzimidazole derivatives with benzothiazole derivatives under specific conditions. One common method involves the use of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is reacted with benzothiazole derivatives in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated compounds, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and microbial infections.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinase-8 (CDK8), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK8, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE apart from similar compounds is its unique combination of benzimidazole and benzothiazole moieties. This dual structure enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit CDK8 specifically also highlights its potential as a targeted anticancer agent .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-10(23-16-18-11-6-2-3-7-12(11)19-16)15(22)21-17-20-13-8-4-5-9-14(13)24-17/h2-10H,1H3,(H,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLJHSMCLLVYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
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2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
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2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
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2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
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2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
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2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

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